molecular formula C12H9ClN2O3 B8013684 [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid

[2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid

Cat. No.: B8013684
M. Wt: 264.66 g/mol
InChI Key: LSWUIDVYDQWNRX-UHFFFAOYSA-N
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Description

[2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-chlorobenzaldehyde and urea, under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Acetic Acid Moiety: The final step involves the esterification of the intermediate product with chloroacetic acid under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine:

    Drug Development: [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

    [2-(4-Chlorophenyl)-pyrimidin-5-yl]-acetic acid: Lacks the oxy group, leading to different reactivity and applications.

    [2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-propionic acid: Contains a propionic acid moiety instead of acetic acid, affecting its biological activity.

Uniqueness:

    Structural Features: The presence of both the chlorophenyl and pyrimidin-5-yloxy groups imparts unique chemical properties, such as increased stability and reactivity.

    Biological Activity: The specific arrangement of functional groups enhances its potential as a therapeutic agent, making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)12-14-5-10(6-15-12)18-7-11(16)17/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWUIDVYDQWNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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